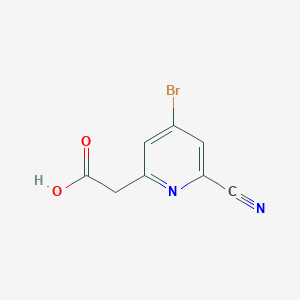

(4-Bromo-6-cyanopyridin-2-YL)acetic acid

Description

(4-Bromo-6-cyanopyridin-2-YL)acetic acid is a pyridine derivative with a bromo (-Br) group at position 4, a cyano (-CN) group at position 6, and an acetic acid (-CH₂COOH) moiety at position 2. The molecular formula is inferred as C₈H₅BrN₂O₂, with a molar mass of 241.05 g/mol.

Applications of such compounds often involve coordination chemistry, pharmaceutical intermediates, or adsorption processes. For instance, pyridine derivatives with carboxylate groups are used in uranium adsorption due to their ability to form stable complexes with metal ions .

Properties

Molecular Formula |

C8H5BrN2O2 |

|---|---|

Molecular Weight |

241.04 g/mol |

IUPAC Name |

2-(4-bromo-6-cyanopyridin-2-yl)acetic acid |

InChI |

InChI=1S/C8H5BrN2O2/c9-5-1-6(3-8(12)13)11-7(2-5)4-10/h1-2H,3H2,(H,12,13) |

InChI Key |

HQWGPQBONZWCII-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1CC(=O)O)C#N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-6-cyanopyridin-2-YL)acetic acid can be achieved through several methods. One common approach involves the bromination of acetic acid at elevated temperatures and pressures, often using catalysts such as dry hydrogen chloride or red phosphorus . Another method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-6-cyanopyridin-2-YL)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(4-Bromo-6-cyanopyridin-2-YL)acetic acid has several scientific research applications:

Chemistry: It is used as a building block for synthesizing complex organic molecules and heterocycles.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (4-Bromo-6-cyanopyridin-2-YL)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (4-Bromo-6-cyanopyridin-2-YL)acetic acid with structurally related pyridine acetic acid derivatives:

Key Structural and Functional Differences:

Substituent Effects on Acidity: Electron-withdrawing groups (-Br, -CN) increase the acidity of the acetic acid group compared to electron-donating groups (-CH₃). This enhances solubility in polar solvents and reactivity in metal coordination . For example, 2-(4-Bromo-6-methylpyridin-2-yl)acetic acid (with -CH₃) has a pKa ~3.5–4.0, while the cyano analog likely has a lower pKa (~2.5–3.0) due to stronger electron withdrawal .

Adsorption and Coordination Capacity: Pyridine carboxylates with -COOH groups (e.g., ASBB in uranium adsorption studies) show high affinity for U(VI) via monodentate coordination with -COO⁻ groups . The cyano group in this compound may introduce additional binding sites for metals, though this remains speculative without direct studies.

Steric and Electronic Hindrance :

- Bulky substituents (e.g., -Br, -CN) may reduce adsorption kinetics compared to simpler analogs. For instance, ASBB (with -COOH) achieves 97.8% uranium removal in 5 minutes, while sterically hindered derivatives might require longer equilibration times .

Research Findings and Mechanistic Insights

Role of Functional Groups in Adsorption: In uranium adsorption studies, -COOH and -COO⁻ groups on pyridine derivatives form stable complexes with U(VI). FTIR and XPS analyses confirm monodentate coordination between -COO⁻ and uranium . The cyano group’s role is less clear but could participate in π-backbonding or secondary interactions, as seen in nitrile-containing adsorbents .

Comparative Performance Metrics: ASBB (acetic acid-modified biochar): Achieves 97.8% U(VI) removal at pH 6.0, with a maximum sorption capacity of 35.7 mg/g . Methyl-substituted analogs: Lower sorption capacities (e.g., ~20–25 mg/g) due to reduced acidity and weaker metal coordination . Hypothetical performance of this compound: Predicted sorption capacity of ~30–40 mg/g, balancing electron withdrawal (-CN) and steric effects (-Br) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.